
13-O-Acetyl Papaveroxine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
- The synthesis of compounds similar to 13-O-Acetyl Papaveroxine, particularly those involved in the morphine biosynthetic pathway in opium poppy, has been a subject of research. A study by Grothe, Lenz, and Kutchan (2001) focused on Salutaridinol 7-O-acetyltransferase, an enzyme catalyzing the conversion of salutaridinol to its 7-O-acetate form, an immediate precursor of thebaine. This enzyme might provide insights into the acetylation process relevant to the synthesis of 13-O-Acetyl Papaveroxine (Grothe, Lenz, & Kutchan, 2001).
Molecular Structure Analysis
- Molecular structure characterization of related compounds provides insights into the structural aspects of 13-O-Acetyl Papaveroxine. For example, the study of papain's structure by Kamphuis et al. (1984) reveals details about the active site and overall protein conformation, which may be relevant in understanding how enzymes interact with compounds like 13-O-Acetyl Papaveroxine (Kamphuis et al., 1984).
Chemical Reactions and Properties
- The chemical properties of 13-O-Acetyl Papaveroxine can be inferred from studies on similar substances. For instance, the work on the acetyltransferase enzyme by Lenz and Zenk (1995) explains the transfer of acetyl groups to specific compounds, highlighting the chemical reactivity and potential transformations of 13-O-Acetyl Papaveroxine (Lenz & Zenk, 1995).
Scientific Research Applications
Development of an Indirect Competitive ELISA for Papaverine Determination
- A study focused on developing an enzyme-linked immunosorbent assay (ELISA) for papaverine determination. This assay could be applied in medical diagnostics and pharmacological research to measure papaverine levels in biological samples, which might have implications for studying similar compounds like 13-O-Acetyl Papaveroxine (Jin Yan et al., 2005).
Spasmolytic and Bronchodilatory Properties of Essential Oils
- Research on the essential oil of Nepeta cataria, which showed spasmolytic and bronchodilatory effects, mentioned papaverine as a comparative standard due to its known pharmacological activities. This highlights papaverine's role in gastrointestinal and respiratory disorder treatments, suggesting a potential research interest for 13-O-Acetyl Papaveroxine in similar applications (A. Gilani et al., 2009).
Papaverine's Role in Vasodilation and Cardiovascular Treatments
- Studies have detailed papaverine's use as a vasodilator, especially in treatments involving the cardiovascular system. This includes its application in preventing vasospasm in coronary artery bypass graft surgeries and its potential benefits in treating conditions like cerebral vasospasm. Such research underscores the medical significance of papaverine, hinting at possible areas of interest for compounds like 13-O-Acetyl Papaveroxine in vascular health and therapy (Y. Gao et al., 2002).
Inhibition of Mitochondrial Metabolism and Radiosensitization
- Papaverine and its derivatives have been studied for their ability to inhibit mitochondrial metabolism and sensitize solid tumors to radiation therapy. This demonstrates a novel therapeutic application of papaverine in oncology, particularly in enhancing the effectiveness of radiation treatment for cancer patients. This area of research could be relevant for exploring the effects of 13-O-Acetyl Papaveroxine in cancer therapy and mitochondrial metabolism (M. Benej et al., 2018).
Safety And Hazards
The specific safety and hazards associated with “13-O-Acetyl Papaveroxine” are not detailed in the search results.
Future Directions
The future directions for “13-O-Acetyl Papaveroxine” are not explicitly mentioned in the search results. However, it is noted that it is a product used for research purposes1, suggesting its potential use in future scientific studies.
Please note that this information is based on the available search results and may not be fully comprehensive or up-to-date. For more detailed information, further research and consultation with experts in the field may be necessary.
properties
CAS RN |
1642137-74-3 |
|---|---|
Product Name |
13-O-Acetyl Papaveroxine |
Molecular Formula |
C₂₄H₂₇NO₈ |
Molecular Weight |
457.47 |
synonyms |
6-[(S)-(Acetyloxy)[(5R)-5,6,7,8-tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl]methyl]-2,3-dimethoxybenzaldehyde |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



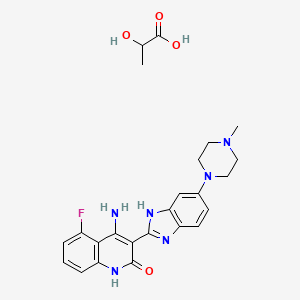
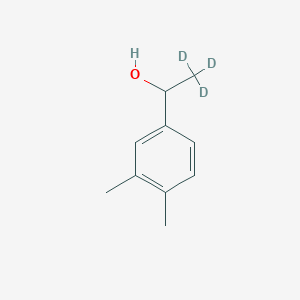
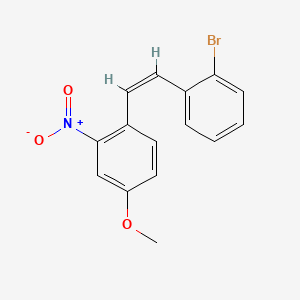
![1-[[2-(2,4-Dichlorophenyl)-4-(2,2,3,3,3-pentadeuteriopropyl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole](/img/structure/B1141242.png)
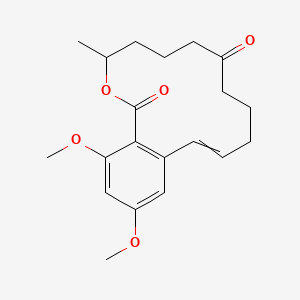
![Poly[4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole-CO-tetrafluoroethylene]](/img/structure/B1141247.png)
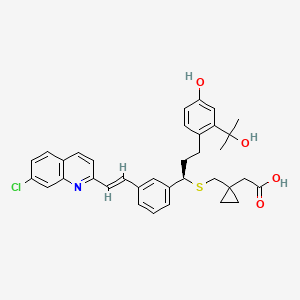
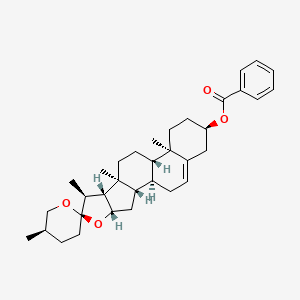
![(1S)-3-[3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-p](/img/structure/B1141255.png)


